4-[3-Amino-6-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridin-2-yl]benzonitrile
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Overview
Description
4-[3-Amino-6-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridin-2-yl]benzonitrile is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a benzodioxole moiety with a thienopyridine core, making it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Amino-6-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridin-2-yl]benzonitrile typically involves multiple steps, starting with the preparation of the thienopyridine core. One common method involves the Pd-catalyzed C-N cross-coupling reaction, which is used to introduce the amino group at the 3-position of the thienopyridine ring . The benzodioxole moiety is then introduced through a copper-catalyzed coupling reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[3-Amino-6-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridin-2-yl]benzonitrile can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, copper catalysts for coupling reactions, and various oxidizing and reducing agents . Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions produce reduced derivatives. Substitution reactions can lead to a wide range of functionalized products, depending on the substituents introduced .
Scientific Research Applications
4-[3-Amino-6-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridin-2-yl]benzonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[3-Amino-6-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridin-2-yl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, that play a role in disease pathways . For example, it may inhibit the activity of certain kinases involved in cancer cell signaling, leading to cell cycle arrest and apoptosis . The compound’s unique structure allows it to bind selectively to these targets, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have shown anticancer activity.
N-{[4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-Substituted 3-Aryloxy-2-hydroxypropanamines: These compounds also contain the benzodioxole ring and exhibit antioxidant activity.
Uniqueness
4-[3-Amino-6-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridin-2-yl]benzonitrile is unique due to its combination of the benzodioxole moiety with a thienopyridine core, which imparts distinct chemical and biological properties. This unique structure allows for selective interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C21H13N3O2S |
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Molecular Weight |
371.4 g/mol |
IUPAC Name |
4-[3-amino-6-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridin-2-yl]benzonitrile |
InChI |
InChI=1S/C21H13N3O2S/c22-10-12-1-3-13(4-2-12)20-19(23)15-6-7-16(24-21(15)27-20)14-5-8-17-18(9-14)26-11-25-17/h1-9H,11,23H2 |
InChI Key |
BIEGBYKJUKRJHB-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC4=C(C=C3)C(=C(S4)C5=CC=C(C=C5)C#N)N |
Origin of Product |
United States |
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